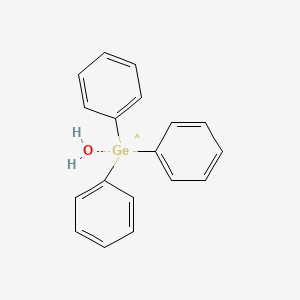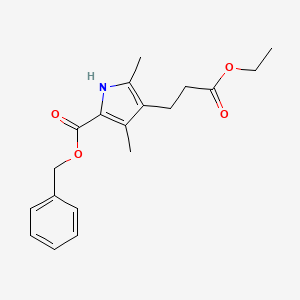
Tetra(2-naphthyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetra(2-naphthyl)silane is an organosilicon compound with the molecular formula C40H28Si It is characterized by the presence of four 2-naphthyl groups attached to a central silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetra(2-naphthyl)silane typically involves the reaction of silicon tetrachloride with 2-naphthylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows: [ \text{SiCl}4 + 4 \text{C}{10}\text{H}7\text{MgBr} \rightarrow \text{Si(C}{10}\text{H}_7)_4 + 4 \text{MgBrCl} ] This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction mixture is then subjected to hydrolysis to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Tetra(2-naphthyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can replace one or more naphthyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl lithium (RLi) or Grignard reagents (RMgX) can be employed.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Tetra(2-naphthyl)silane has several applications in scientific research:
Materials Science: The compound’s unique structural properties make it a candidate for various materials science applications, including the development of new polymers and composites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrasilane (Si4H10): A silane with a similar silicon core but different substituents.
Uniqueness
Tetra(2-naphthyl)silane is unique due to its specific structural arrangement of four 2-naphthyl groups around a silicon atom. This structure imparts distinct electronic properties, making it particularly useful in organic electronics and materials science.
Propriétés
Numéro CAS |
18845-52-8 |
|---|---|
Formule moléculaire |
C40H28Si |
Poids moléculaire |
536.7 g/mol |
Nom IUPAC |
tetranaphthalen-2-ylsilane |
InChI |
InChI=1S/C40H28Si/c1-5-13-33-25-37(21-17-29(33)9-1)41(38-22-18-30-10-2-6-14-34(30)26-38,39-23-19-31-11-3-7-15-35(31)27-39)40-24-20-32-12-4-8-16-36(32)28-40/h1-28H |
Clé InChI |
PIONYOUPTGNYAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)[Si](C3=CC4=CC=CC=C4C=C3)(C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B11951403.png)


![2-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethoxy]-N-(propan-2-ylideneamino)acetamide](/img/structure/B11951418.png)

![1,8,14-Trioxatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B11951428.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-bromoaniline](/img/structure/B11951436.png)


![triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride](/img/structure/B11951458.png)

![2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951470.png)

